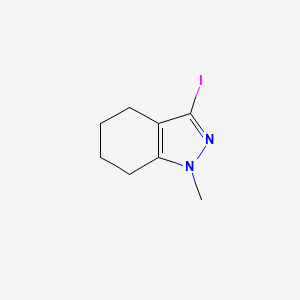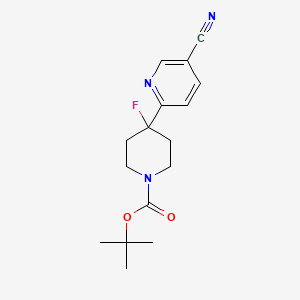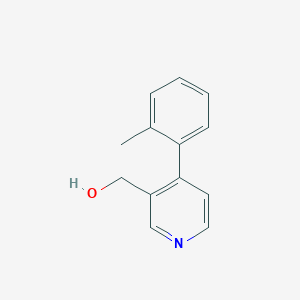
Ethyl 1-(5-amino-6-chloroquinolin-2-yl)piperidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(5-amino-6-chloroquinolin-2-yl)piperidine-4-carboxylate is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(5-amino-6-chloroquinolin-2-yl)piperidine-4-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinoline Core: Starting with a suitable aniline derivative, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.
Chlorination: The quinoline core is then chlorinated at the 6-position using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Amination: The chlorinated quinoline is subjected to nucleophilic substitution with ammonia or an amine to introduce the amino group at the 5-position.
Piperidinecarboxylic Acid Ester Formation: The final step involves the esterification of piperidinecarboxylic acid with ethanol in the presence of a catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1-(5-amino-6-chloroquinolin-2-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles like thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium thiolate (NaSR), primary amines (RNH2), or sodium alkoxide (NaOR) under reflux conditions.
Major Products
Oxidation: Nitroquinoline or nitrosoquinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Thiolated, aminated, or alkoxylated quinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Ethyl 1-(5-amino-6-chloroquinolin-2-yl)piperidine-4-carboxylate is not well-documented. based on its structure, it may interact with various molecular targets, including enzymes, receptors, and nucleic acids. The compound may exert its effects through:
Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs and disrupting DNA replication and transcription.
Comparación Con Compuestos Similares
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Quinacrine: Another antimalarial drug with a similar structure.
Piperaquine: A bisquinoline compound used in combination therapies for malaria.
Uniqueness
Ethyl 1-(5-amino-6-chloroquinolin-2-yl)piperidine-4-carboxylate is unique due to the presence of both the piperidinecarboxylic acid ester and the amino-chloroquinoline moieties. This unique combination may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.
Propiedades
Fórmula molecular |
C17H20ClN3O2 |
|---|---|
Peso molecular |
333.8 g/mol |
Nombre IUPAC |
ethyl 1-(5-amino-6-chloroquinolin-2-yl)piperidine-4-carboxylate |
InChI |
InChI=1S/C17H20ClN3O2/c1-2-23-17(22)11-7-9-21(10-8-11)15-6-3-12-14(20-15)5-4-13(18)16(12)19/h3-6,11H,2,7-10,19H2,1H3 |
Clave InChI |
VIVBINRAXOWFBX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CCN(CC1)C2=NC3=C(C=C2)C(=C(C=C3)Cl)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(1H-benzimidazol-2-yl)ethyl]thiourea](/img/structure/B8365319.png)



![1-[(Benzyloxy)carbonyl]-5-oxo-L-prolyl-D-leucyl-L-prolinamide](/img/structure/B8365331.png)


![6-Chloro-2-methyl-4-({5-[(morpholin-4-yl)carbonyl]pyridin-2-yl}amino)-2,3-dihydropyridazin-3-one](/img/structure/B8365355.png)




